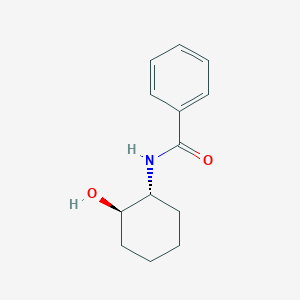![molecular formula C14H23NO3 B6638296 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6638296.png)
2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid, also known as CX-5461, is a novel small molecule that has been identified as a promising anticancer agent. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is essential for the production of ribosomal RNA (rRNA) and the subsequent synthesis of ribosomes. CX-5461 has shown potential in preclinical studies as a therapeutic agent for a variety of cancers, including hematological malignancies and solid tumors.
Mechanism of Action
2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid exerts its anticancer effects by selectively inhibiting Pol I transcription, which is essential for the production of rRNA and the subsequent synthesis of ribosomes. This results in the downregulation of ribosome biogenesis and the induction of nucleolar stress. Nucleolar stress activates the p53 pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. This results in the induction of apoptosis and the inhibition of cell proliferation. 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid has also been shown to have an effect on the tumor microenvironment, leading to the inhibition of angiogenesis and the suppression of tumor growth.
Advantages and Limitations for Lab Experiments
2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid has several advantages as a therapeutic agent for cancer. It has shown potent anticancer activity in preclinical studies and has a selective mechanism of action that targets cancer cells while sparing normal cells. However, 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid has some limitations as a therapeutic agent, including the potential for toxicity and the development of resistance.
Future Directions
There are several future directions for the development of 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid as a therapeutic agent for cancer. One area of research is the identification of biomarkers that can predict response to 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid treatment. Another area of research is the development of combination therapies that can enhance the anticancer activity of 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid in cancer patients.
Synthesis Methods
2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid is a synthetic compound that was first identified in a high-throughput screening assay. The synthesis of 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid involves several steps, including the reaction of cyclohex-3-ene-1-carbonyl chloride with methylamine, followed by the reaction of the resulting intermediate with 2-ethylbutyric acid. The final product is purified by column chromatography and characterized by various analytical techniques.
Scientific Research Applications
2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid has been extensively studied for its potential as a therapeutic agent for cancer. It has been shown to selectively inhibit Pol I transcription, leading to the downregulation of rRNA synthesis and the subsequent inhibition of ribosome biogenesis. This results in the induction of nucleolar stress and the activation of p53-mediated apoptosis in cancer cells.
properties
IUPAC Name |
2-[(cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-14(4-2,13(17)18)10-15-12(16)11-8-6-5-7-9-11/h5-6,11H,3-4,7-10H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOKBKBUEXGJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1CCC=CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B6638213.png)
![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)

![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)
![(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B6638254.png)

![(S)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetamide](/img/structure/B6638262.png)

![Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate](/img/structure/B6638277.png)
![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)
![3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid](/img/structure/B6638317.png)
